UK-5099

Catalog No.
S546297
CAS No.
56396-35-1
M.F
C18H11N2O2-
M. Wt
287.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UK-5099

CAS Number

56396-35-1

Product Name

UK-5099

IUPAC Name

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoate

Molecular Formula

C18H11N2O2-

Molecular Weight

287.3 g/mol

InChI

InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/p-1/b13-10+

InChI Key

BIZNHCWFGNKBBZ-JLHYYAGUSA-M

SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-CPIYA, 2-cyano-3-(1-phenylindol-3-yl)acrylate, alpha-cyano-beta-(1-phenylindol-3-yl)acrylate, UK 5099, UK-5099

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)[O-]

Description

The exact mass of the compound 2-Cyano-3-(1-phenylindol-3-yl)acrylate is 288.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral and Antifungal Bioactivity

Polymerisation of Renewable Terpene (Meth)acrylates

Inhibitor of Mitochondrial Pyruvate Carrier

Inhibitor of Plasma Membrane Monocarboxylate Transporters

Inhibitor of Pyruvate Transport Across the Plasma Membrane of Trypanosomes

UK-5099, chemically known as alpha-cyano-beta-(1-phenylindol-3-yl) acrylate, is a potent inhibitor of the mitochondrial pyruvate carrier. This compound plays a critical role in regulating pyruvate transport across the inner mitochondrial membrane, which is essential for carbohydrate, lipid, and amino acid metabolism. By inhibiting the mitochondrial pyruvate carrier, UK-5099 disrupts mitochondrial oxidative phosphorylation and promotes aerobic glycolysis, a metabolic shift commonly observed in cancer cells .

UK-5099 primarily functions by binding covalently and reversibly to specific residues in the mitochondrial pyruvate carrier, particularly C54 of MPC2. This interaction effectively blocks the entry of pyruvate into mitochondria, leading to decreased oxidative phosphorylation and increased lactate production . The compound has demonstrated a significant inhibition of pyruvate uptake with a half-maximal inhibitory concentration (IC50) of approximately 50 nM in various mitochondrial preparations .

The biological effects of UK-5099 extend beyond mere metabolic inhibition. Studies have shown that treatment with UK-5099 enhances the invasive capabilities of tumor cells and increases their resistance to chemotherapy. For instance, prostate cancer cells treated with UK-5099 exhibited elevated levels of stemness markers and a higher proportion of side population cells, indicating an increase in stem-like properties . Additionally, UK-5099 has shown potential anti-parasitic activity against Toxoplasma gondii, suggesting its versatility as a therapeutic agent .

UK-5099 can be synthesized through various organic chemistry techniques involving the formation of the alpha-cyano-beta-(1-phenylindol-3-yl) acrylate structure. The synthesis typically involves:

  • Formation of the acrylate backbone through condensation reactions.
  • Cyanation to introduce the cyano group.
  • Cyclization steps to establish the indole moiety.

The specific conditions and reagents used may vary based on the desired yield and purity of the final product .

UK-5099 has been primarily researched for its applications in cancer biology due to its ability to manipulate cellular metabolism. Key applications include:

  • Cancer Research: Understanding metabolic adaptations in tumors and developing potential therapeutic strategies.
  • Metabolic Disorders: Investigating the role of mitochondrial metabolism in diseases such as obesity and diabetes.
  • Parasitology: Exploring its effects on protozoan parasites like Toxoplasma gondii .

Interaction studies involving UK-5099 have revealed its influence on various metabolic pathways:

  • Mitochondrial Function: UK-5099 significantly decreases ATP production while increasing lactate levels in treated cells, indicating a shift towards glycolysis .
  • Chemoresistance Mechanisms: The compound's ability to enhance stemness traits in cancer cells suggests potential mechanisms behind treatment resistance .
  • Reactive Oxygen Species Production: Increased levels of reactive oxygen species have been observed in UK-5099-treated cells, further implicating its role in oxidative stress responses .

Several compounds exhibit similar mechanisms or structures to UK-5099. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
DichloroacetateInhibits pyruvate dehydrogenasePromotes oxidative metabolism
3-BromopyruvateInhibits glycolysis by targeting glyceraldehyde-3-phosphate dehydrogenasePotential anti-cancer properties
OxamateInhibits lactate dehydrogenaseUsed to study metabolic pathways

UK-5099 stands out due to its specific targeting of the mitochondrial pyruvate carrier, leading to distinct metabolic shifts that are particularly beneficial for studying cancer metabolism and therapeutic resistance mechanisms.

Through its multifaceted roles in metabolism and potential therapeutic applications, UK-5099 continues to be a significant focus for research in both cancer biology and metabolic disorders.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

287.082052598 g/mol

Monoisotopic Mass

287.082052598 g/mol

Heavy Atom Count

22

Appearance

Yellow to light brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid

Dates

Modify: 2023-08-15
1: Jourdain P, Allaman I, Rothenfusser K, Fiumelli H, Marquet P, Magistretti PJ. L-Lactate protects neurons against excitotoxicity: implication of an ATP-mediated signaling cascade. Sci Rep. 2016 Feb 19;6:21250. doi: 10.1038/srep21250. PubMed PMID: 26893204; PubMed Central PMCID: PMC4759786.
2: Fernández-Caggiano M, Prysyazhna O, Barallobre-Barreiro J, CalviñoSantos R, Aldama López G, Generosa Crespo-Leiro M, Eaton P, Doménech N. Analysis of Mitochondrial Proteins in the Surviving Myocardium after Ischemia Identifies Mitochondrial Pyruvate Carrier Expression as Possible Mediator of Tissue Viability. Mol Cell Proteomics. 2016 Jan;15(1):246-55. doi: 10.1074/mcp.M115.051862. Epub 2015 Nov 18. PubMed PMID: 26582072; PubMed Central PMCID: PMC4762529.
3: Zhong Y, Li X, Yu D, Li X, Li Y, Long Y, Yuan Y, Ji Z, Zhang M, Wen JG, Nesland JM, Suo Z. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro. Oncotarget. 2015 Nov 10;6(35):37758-69. doi: 10.18632/oncotarget.5386. PubMed PMID: 26413751; PubMed Central PMCID: PMC4741963.
4: Patterson JN, Cousteils K, Lou JW, Manning Fox JE, MacDonald PE, Joseph JW. Mitochondrial metabolism of pyruvate is essential for regulating glucose-stimulated insulin secretion. J Biol Chem. 2014 May 9;289(19):13335-46. doi: 10.1074/jbc.M113.521666. Epub 2014 Mar 27. PubMed PMID: 24675076; PubMed Central PMCID: PMC4036342.
5: Colca JR, McDonald WG, Cavey GS, Cole SL, Holewa DD, Brightwell-Conrad AS, Wolfe CL, Wheeler JS, Coulter KR, Kilkuskie PM, Gracheva E, Korshunova Y, Trusgnich M, Karr R, Wiley SE, Divakaruni AS, Murphy AN, Vigueira PA, Finck BN, Kletzien RF. Identification of a mitochondrial target of thiazolidinedione insulin sensitizers (mTOT)--relationship to newly identified mitochondrial pyruvate carrier proteins. PLoS One. 2013 May 15;8(5):e61551. doi: 10.1371/journal.pone.0061551. Print 2013. PubMed PMID: 23690925; PubMed Central PMCID: PMC3655167.
6: Huang CY, Kuo WT, Huang YC, Lee TC, Yu LC. Resistance to hypoxia-induced necroptosis is conferred by glycolytic pyruvate scavenging of mitochondrial superoxide in colorectal cancer cells. Cell Death Dis. 2013 May 2;4:e622. doi: 10.1038/cddis.2013.149. PubMed PMID: 23640464; PubMed Central PMCID: PMC3674358.
7: Hildyard JC, Ammälä C, Dukes ID, Thomson SA, Halestrap AP. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier. Biochim Biophys Acta. 2005 Apr-May;1707(2-3):221-30. Epub 2004 Dec 30. PubMed PMID: 15863100.
8: Butcher L, Coates A, Martin KL, Rutherford AJ, Leese HJ. Metabolism of pyruvate by the early human embryo. Biol Reprod. 1998 Apr;58(4):1054-6. PubMed PMID: 9546739.
9: Dezube BJ, Ahlers CM, Lawrence JP, Teng EI, Silberman SL, Pardee AB, Finberg RW. Tenidap inhibits replication of the human immunodeficiency virus-1 in cultured cells. J Acquir Immune Defic Syndr Hum Retrovirol. 1997 Jan 1;14(1):13-7. PubMed PMID: 8989205.
10: Perregaux DG, Svensson L, Gabel CA. Tenidap and other anion transport inhibitors disrupt cytolytic T lymphocyte-mediated IL-1 beta post-translational processing. J Immunol. 1996 Jul 1;157(1):57-64. PubMed PMID: 8683156.
11: Wiemer EA, Michels PA, Opperdoes FR. The inhibition of pyruvate transport across the plasma membrane of the bloodstream form of Trypanosoma brucei and its metabolic implications. Biochem J. 1995 Dec 1;312 ( Pt 2):479-84. PubMed PMID: 8526859; PubMed Central PMCID: PMC1136287.
12: McNiff P, Svensson L, Pazoles CJ, Gabel CA. Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. I. Mechanism and evidence of functional significance. J Immunol. 1994 Sep 1;153(5):2180-93. PubMed PMID: 8051419.
13: Laliberte R, Perregaux D, Svensson L, Pazoles CJ, Gabel CA. Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. II. Inhibition of IL-1 beta production from ATP-treated monocytes and macrophages. J Immunol. 1994 Sep 1;153(5):2168-79. PubMed PMID: 8051418.
14: Proudlove MO, Beechey RB, Moore AL. Pyruvate transport by thermogenic-tissue mitochondria. Biochem J. 1987 Oct 15;247(2):441-7. PubMed PMID: 3426546; PubMed Central PMCID: PMC1148428.
15: Brailsford MA, Thompson AG, Kaderbhai N, Beechey RB. Pyruvate metabolism in castor-bean mitochondria. Biochem J. 1986 Oct 15;239(2):355-61. PubMed PMID: 3814077; PubMed Central PMCID: PMC1147288.

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